The potent anti-AChE activity of piperidine derivatives makes them promising candidates for the treatment of neurodegenerative diseases. Compounds such as 13e (E2020) and 21 have shown significant potential as antidementia agents due to their ability to increase acetylcholine levels in the brain, which is beneficial in conditions like Alzheimer's disease12.
Piperidine derivatives have also been found to possess antibacterial activities. The synthesis of 2-piperidin-4-yl-benzimidazoles has led to the discovery of compounds with low micromolar minimal inhibitory concentration (MIC) against both Gram-positive and Gram-negative bacteria, including clinically important enterococci4. This suggests that piperidine derivatives could be developed into a new class of antibacterial agents.
Furthermore, piperidine derivatives have been explored for their dual function against thrombosis. Benzyloxyphenyl piperidine-4-carboxamides have been synthesized and shown to inhibit factor Xa (FXa) and platelet aggregation, two key components in the blood coagulation process. Some derivatives have been identified as leads for developing new antithrombotic drugs with dual functions, which could be beneficial in preventing thrombotic events5.
The synthesis of 4-(2-piperidinoethoxy)benzoic acid hydrochloride typically involves several steps, primarily focusing on the reaction between a haloalkyl amine and a benzoic acid derivative.
For example, one patent describes a process where methyl 4-hydroxybenzoate is reacted with chloroethylpiperidine hydrochloride yielding a high purity product with yields exceeding 90% .
The molecular structure of 4-(2-piperidinoethoxy)benzoic acid hydrochloride can be described in terms of its functional groups and stereochemistry:
4-(2-Piperidinoethoxy)benzoic acid hydrochloride can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its therapeutic efficacy or reduce side effects .
Experimental studies would be required to elucidate specific pathways and targets .
Quantitative analyses such as High-Performance Liquid Chromatography (HPLC) are often employed to assess purity and stability during synthesis .
4-(2-Piperidinoethoxy)benzoic acid hydrochloride has several notable applications:
The ongoing research into this compound highlights its versatility and importance in medicinal chemistry .
The compound is systematically named as 4-(2-piperidin-1-ylethoxy)benzoic acid hydrochloride according to IUPAC conventions. This nomenclature reflects its core structure: a benzoic acid moiety substituted at the para-position with a 2-(piperidin-1-yl)ethoxy chain, protonated as a hydrochloride salt. The compound is extensively documented under multiple synonyms and registry numbers across chemical databases and commercial catalogs [1] [2] :
Table 1: Common Synonyms and Registry Identifiers
Synonym | CAS Registry Number |
---|---|
4-(2-(Piperidin-1-yl)ethoxy)benzoic acid hydrochloride | 84449-80-9 |
4-[2-(1-Piperidinyl)ethoxy]benzoic acid hydrochloride | 166975-76-4 |
4-(2-Piperidinoethoxy)benzoic acid HCl | 84449-80-9 |
1-(2-(4-Carboxyphenoxy)ethyl)piperidin-1-ium chloride | 84449-80-9 |
Notably, the CAS numbers 84449-80-9 and 166975-76-4 represent the same molecular entity, with discrepancies arising from variations in naming conventions across databases [2] [9].
The compound has a consistent molecular formula of C₁₄H₂₀ClNO₃, representing a molecular weight of 285.76 g/mol [1] [3] [4]. This formula accounts for the protonation of the piperidine nitrogen, evidenced by the inclusion of hydrochloric acid (HCl) in the stoichiometry. The molecular weight is corroborated by multiple sources, including PubChem and commercial suppliers [1] [3] [9]. Minor variations in reported weights (e.g., 285.77 g/mol) are attributed to rounding differences in atomic mass calculations [3] [4].
While experimental crystallographic data (e.g., X-ray diffraction) is not explicitly detailed in the search results, key physicochemical properties provide indirect insights into solid-state behavior:
The hydrochloride salt form enhances crystallinity and stability through ionic interactions. The protonated piperidinium ion (N⁺H) and chloride counterion (Cl⁻) form a primary ionic bond, while the carboxylic acid group (–COOH) and protonated amine facilitate extended hydrogen-bonding networks. The predicted pKa of 8.51 ± 0.10 [5] indicates moderate basicity of the piperidine nitrogen, further supporting its role in salt formation and hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra (400 MHz, DMSO-d₆) exhibit characteristic signals [10]:
¹³C NMR data (101 MHz, DMSO-d₆) confirms key functional groups [10]:
Infrared (IR) Spectroscopy
The IR spectrum displays signature absorptions [10]:
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) shows:
Table 2: Summary of Key Spectroscopic Signatures
Technique | Key Signals (δ, ppm or cm⁻¹) | Assignment |
---|---|---|
¹H NMR | 7.93 (d, J=8.9 Hz, 2H) | Benzoic acid H-3, H-5 |
6.85 (d, J=8.9 Hz, 2H) | Benzoic acid H-2, H-6 | |
4.11 (t, J=5.9 Hz, 2H) | –O–CH₂–CH₂–N⁺ | |
¹³C NMR | 169.42 | –COOH |
162.71 | C-4 (C–O bond) | |
IR | 1680–1700 | C=O stretch (carboxylic acid) |
MS | 250.1 | [C₁₄H₁₉NO₃]⁺ (deprotonated acid) |
The structural and spectroscopic data presented here provide a foundation for unambiguous identification of 4-(2-piperidinoethoxy)benzoic acid hydrochloride in synthetic and analytical contexts. Its primary application remains as a critical intermediate in the synthesis of raloxifene hydrochloride [9] [10].
CAS No.: 25596-24-1
CAS No.: 18641-81-1
CAS No.: 1465-16-3
CAS No.: 53938-08-2
CAS No.:
CAS No.: 916610-55-4